

Cefetamet Pivoxil pH-rate degradation profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cefetamet Pivoxil Hydrochloride

CAS No.: 111696-23-2

Cat. No.: S001783

[Get Quote](#)

Degradation Kinetics and pH-Rate Profile

The hydrolysis of Cefetamet Pivoxil (CP) in aqueous solutions follows **first-order kinetics** across the studied pH range. The degradation results from three simultaneous reactions, leading to a characteristic **U-shaped pH-rate profile** [1] [2] [3].

The overall rate constant at a specific pH is described by the following expression [1] [3]: $k_{\text{pH}} = k_{\text{H}^+} \cdot a_{\text{H}^+} + k_{\text{H}_2\text{O}} + k_{\text{OH}^-} \cdot a_{\text{OH}^-}$

Where:

- k_{H^+} and k_{OH^-} are the second-order rate constants for the hydrogen ion- and hydroxyl ion-catalyzed reactions, respectively.
- $k_{\text{H}_2\text{O}}$ is the pseudo-first-order rate constant for the spontaneous, water-catalyzed reaction.
- a_{H^+} and a_{OH^-} represent the hydrogen and hydroxyl ion activities.

The data indicates that CP is most stable in the **pH region of 3 to 5** [1] [3]. The studies also observed **general acid-base catalysis**, where the degradation rate was further influenced by the concentration and type of buffer used (acetate and phosphate buffers were specifically noted) [1] [2].

The table below summarizes the experimental first-order rate constants (k_{obs}) for CP degradation at different temperatures and pH values, illustrating how these factors influence degradation rate [2]:

Temperature (K)	Temperature (°C)	pH	k_obs (s ⁻¹)
333	60	2	1.49 x 10 ⁻⁵
333	60	3	5.37 x 10 ⁻⁶
333	60	4	4.07 x 10 ⁻⁶
333	60	5	4.57 x 10 ⁻⁶
333	60	6	7.76 x 10 ⁻⁶
343	70	2	4.07 x 10 ⁻⁵
343	70	3	1.91 x 10 ⁻⁵
343	70	4	1.62 x 10 ⁻⁵
343	70	5	1.95 x 10 ⁻⁵
343	70	6	3.47 x 10 ⁻⁵
353	80	2	1.02 x 10 ⁻⁴
353	80	3	6.46 x 10 ⁻⁵
353	80	4	6.03 x 10 ⁻⁵
353	80	5	7.76 x 10 ⁻⁵
353	80	6	1.35 x 10 ⁻⁴
363	90	2	2.57 x 10 ⁻⁴
363	90	3	1.95 x 10 ⁻⁴
363	90	4	1.91 x 10 ⁻⁴
363	90	5	2.57 x 10 ⁻⁴

Temperature (K)	Temperature (°C)	pH	k_obs (s ⁻¹)
363	90	6	4.37 x 10 ⁻⁴

Experimental Protocol for Degradation Studies

The following methodology is adapted from the key study by Jelińska et al. (2004) [2].

1. Chromatographic Conditions

- **Apparatus:** HPLC system with a UV detector.
- **Column:** LiChrosorb 100 RP-18 (250 mm x 4 mm i.d., 7 µm particle size).
- **Mobile Phase:** A mixture of **water-acetonitrile-methanol-phosphate buffer, pH 3.5** in a ratio of 50:35:10:5 (v/v) [4].
- **Flow Rate:** 1.5 ml/min.
- **Detection:** UV at **254 nm** [4].
- **Internal Standard:** **Acetanilide** was used.

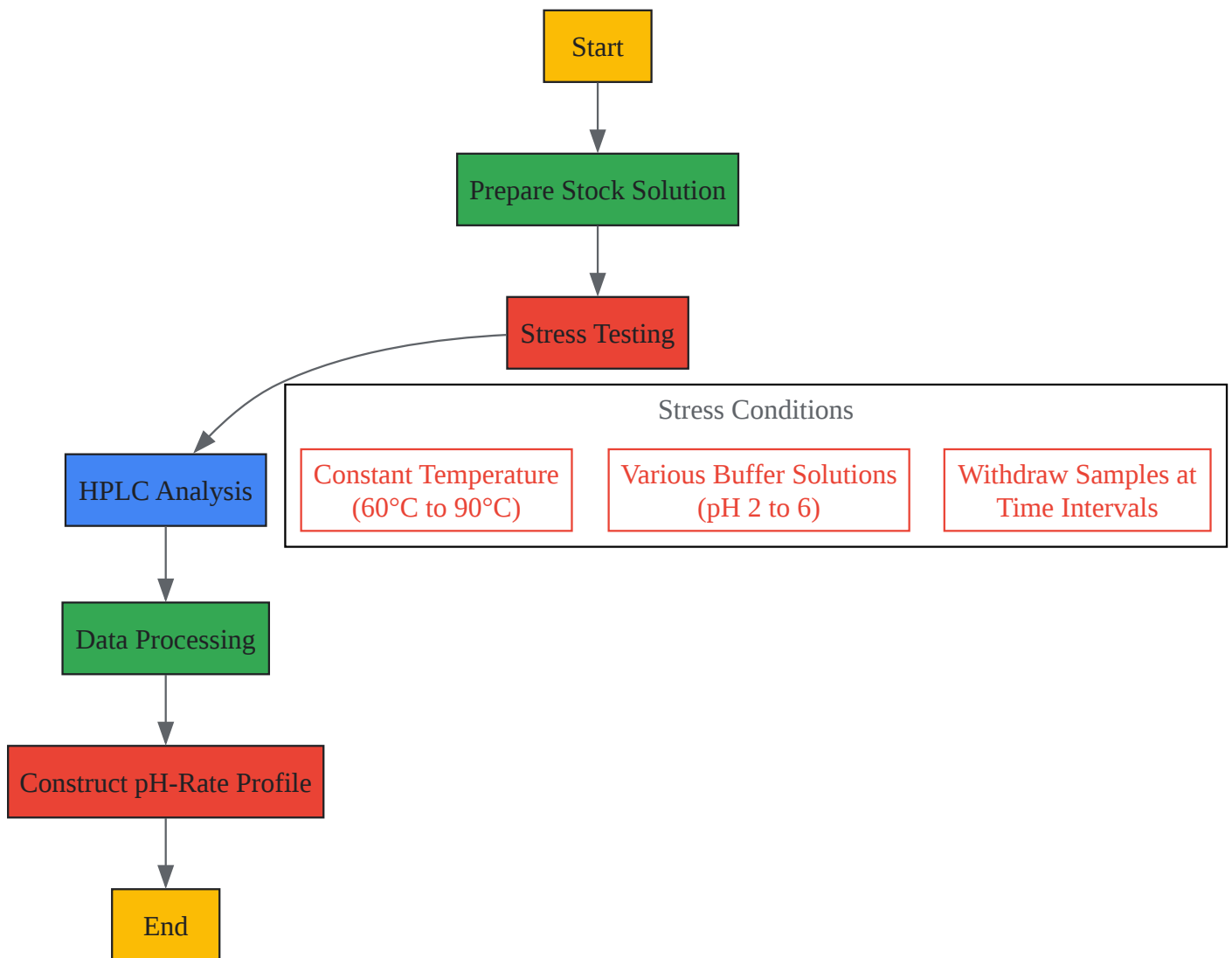
2. Sample Preparation and Stress Testing

- A stock solution of CP hydrochloride was prepared in methanol [5].
- Degradation kinetics were studied by diluting the stock solution in buffers of varying pH (e.g., hydrochloric acid, acetate, phosphate, and borate buffers to cover a broad pH range) to achieve a final concentration of 20 µg/ml [2].
- These solutions were placed in sealed glass ampoules and maintained at constant temperatures (ranging from 333 K/60°C to 363 K/90°C) in thermostated water baths [2].
- Samples were withdrawn at appropriate time intervals and analyzed by HPLC to determine the remaining concentration of intact CP.

3. Data Analysis

- The observed first-order rate constants (k_obs) were determined from the slopes of semi-logarithmic plots of the remaining drug concentration versus time.
- The pH-rate profile was constructed by plotting k_obs against the pH of the solution.

This experimental workflow can be visualized as follows:



[Click to download full resolution via product page](#)

Formulation and Stability Considerations

The degradation kinetics have direct implications for pharmaceutical development:

- **Optimal Formulation pH:** Formulations should target a pH of **3 to 5** to maximize the shelf-life of **Cefetamet Pivoxil hydrochloride** in liquid dosage forms [1] [3].

- **Excipient Selection:** The degradation rate can be influenced by excipients. Research indicates that interactions between CP and common excipients like mannitol, hydroxypropyl methyl cellulose (HPMC), and polyvinylpyrrolidone (PVP) can lead to **decreased chemical stability** in the solid state, particularly during thermolysis. This necessitates careful compatibility studies during formulation development [6].
- **Degradation in Biological Fluids:** CP degrades more rapidly in human intestinal juice compared to phosphate buffer, with a different major degradation product formed, highlighting the importance of considering the biological environment for in vivo performance [2].

The provided data and methodology offer a solid foundation for designing stable formulations of **Cefetamet Pivoxil hydrochloride**.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The influence of pH , temperature and buffers on the degradation ... [pubmed.ncbi.nlm.nih.gov]
2. The influence of pH, temperature and buffers on ... [sciencedirect.com]
3. The influence of pH, temperature and buffers on ... [ovid.com]
4. (PDF) LC method for the analysis of cefetamet hydrochloride in... pivoxil [academia.edu]
5. Identification and Characterization of Hydrolytic ... [pmc.ncbi.nlm.nih.gov]
6. A Case Study of Cefetamet Pivoxil Hydrochloride [rajpub.com]

To cite this document: Smolecule. [Cefetamet Pivoxil pH-rate degradation profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001783#cefetamet-pivoxil-ph-rate-degradation-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com